Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate
Overview
Description
Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate is a useful research compound. Its molecular formula is C19H28N2O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Tert-butyl ((3-benzyl-3-azabicyclo[32It’s worth noting that the compound contains an 8-azabicyclo[321]octane scaffold, which is the central core of the family of tropane alkaloids . Tropane alkaloids are known to interact with various biological targets, including neurotransmitter receptors and ion channels .
Mode of Action
The specific mode of action for Tert-butyl ((3-benzyl-3-azabicyclo[32Compounds with similar structures, such as tropane alkaloids, typically exert their effects by binding to their target receptors and modulating their activity .
Biochemical Pathways
The exact biochemical pathways affected by Tert-butyl ((3-benzyl-3-azabicyclo[32Tropane alkaloids, which share a similar structural core, are known to influence a wide array of biological activities . These can include the modulation of neurotransmitter systems, which can have downstream effects on various physiological processes .
Result of Action
The specific molecular and cellular effects of Tert-butyl ((3-benzyl-3-azabicyclo[32Based on its structural similarity to tropane alkaloids, it may be hypothesized that the compound could have a range of potential effects depending on its specific target .
Properties
IUPAC Name |
tert-butyl N-[(3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)20-13-19-10-9-16(19)12-21(14-19)11-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJQCEIJSJPWMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC1CN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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